3-(3-chlorophenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
説明
BenchChem offers high-quality 3-(3-chlorophenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-(3-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O2/c19-12-6-4-11(5-7-12)15(26)9-24-10-21-17-16(18(24)27)22-23-25(17)14-3-1-2-13(20)8-14/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMFVWADUGACPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells. The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors.
Mode of Action
The compound interacts with LSD1, inhibiting its activity. It has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B). The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity.
Biochemical Pathways
The inhibition of LSD1 leads to changes in the methylation status of histones, particularly histone H3. This can affect gene expression, leading to downstream effects such as the inhibition of cancer cell proliferation and migration.
生物活性
The compound 3-(3-chlorophenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , a triazolopyrimidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazolo-pyrimidine scaffold with chlorophenyl substituents that may influence its pharmacological profile. The molecular formula is with a molecular weight of approximately 350.20 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds with similar scaffolds have demonstrated significant inhibitory effects on various cancer cell lines.
The mechanism of action for triazolopyrimidines often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Notably, these compounds may target:
- Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
- Tyrosine kinases : These are crucial for the signaling pathways that regulate cell growth and division.
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives is significantly affected by their structural modifications. For example:
- The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against cancer cell lines.
- Substituents at specific positions on the phenyl rings can modulate activity, as demonstrated in various SAR studies where different analogs showed varying degrees of potency against specific cancer types .
Case Studies
- Antitumor Activity : A study reported that a related triazolopyrimidine compound exhibited an IC50 value of 6.9 µM against HCT-116 colon cancer cells, demonstrating its potential as an effective anticancer agent .
- Cell Line Testing : Another investigation revealed that certain derivatives displayed significant growth inhibitory effects on HepG-2 (liver cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines, paralleling the efficacy of established chemotherapeutics like doxorubicin .
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Triazolopyrimidine A | HCT-116 | 6.9 | CDK inhibition |
| Triazolopyrimidine B | HepG-2 | 5.0 | Apoptosis induction |
| Triazolopyrimidine C | PC-3 | 4.5 | Tyrosine kinase inhibition |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis requires multi-step reactions with careful control of reaction parameters. Critical factors include:
- Temperature : Maintain precise thermal conditions to avoid side reactions (e.g., cyclization at 80–100°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization ensures removal of unreacted precursors .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR confirms intermediate structures .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms regioselectivity in triazolopyrimidine formation .
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) and nitrile (C≡N) groups in intermediates .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What are common intermediates in the multi-step synthesis, and how are they stabilized?
Key intermediates include:
- Chlorophenyl-substituted triazole precursors : Stabilized via electron-withdrawing groups (e.g., nitro or cyano) to prevent premature cyclization .
- Oxoethyl pyrimidine derivatives : Protected using tert-butoxycarbonyl (Boc) groups to avoid side reactions during alkylation .
Advanced Research Questions
Q. How can substituent modifications at specific positions influence the compound’s biological activity?
- Chlorophenyl groups : Enhance lipophilicity and target binding (e.g., kinase inhibition) but may reduce solubility. Substituting 4-chlorophenyl with fluorophenyl improves metabolic stability .
- Oxoethyl side chain : Replacing the ketone with an amide or ester group alters hydrogen-bonding interactions with biological targets .
- Triazole ring : Methyl or trifluoromethyl substitutions at C2 increase steric hindrance, affecting selectivity .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Standardized assays : Use uniform protocols (e.g., fixed IC50 measurement conditions) to minimize variability .
- Structural validation : Confirm batch purity via X-ray crystallography to rule out polymorphic effects .
- Computational modeling : Compare molecular docking results across different protein conformations to explain activity differences .
Q. How does the electronic nature of substituents affect reactivity in nucleophilic substitution reactions?
- Electron-withdrawing groups (e.g., Cl, CF3) : Activate the pyrimidine ring for nucleophilic attack at C6, accelerating alkylation .
- Electron-donating groups (e.g., OMe, NH2) : Deactivate the ring, requiring harsher conditions (e.g., NaH/DMF) for substitution .
Q. What computational methods predict binding affinity to target enzymes?
- Molecular docking (AutoDock Vina) : Screens interactions with ATP-binding pockets in kinases .
- Molecular Dynamics (MD) simulations : Assess binding stability over time, identifying key residues (e.g., hinge region interactions) .
- QSAR models : Correlate substituent electronegativity with inhibitory potency .
Methodological Notes
- Data Contradictions : Cross-validate biological assays with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Synthetic Challenges : Optimize Grignard reagent addition to avoid over-alkylation; use cryogenic conditions (−20°C) for sensitive intermediates .
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